Cas no 1383985-12-3 (4-Bromo-2-(prop-1-yn-1-yl)pyridine)

4-Bromo-2-(prop-1-yn-1-yl)pyridine structure
1383985-12-3 structure
商品名:4-Bromo-2-(prop-1-yn-1-yl)pyridine
CAS番号:1383985-12-3
MF:C8H6BrN
メガワット:196.043941020966
CID:2191421
PubChem ID:67979528

4-Bromo-2-(prop-1-yn-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(1-propyn-1-yl)pyridine
    • 4-Bromo-2-(prop-1-yn-1-yl)pyridine
    • OSGGCQGCVAYHEC-UHFFFAOYSA-N
    • 4-bromo-2-(prop-1-ynyl)pyridine
    • Pyridine, 4-bromo-2-(1-propyn-1-yl)-
    • 1383985-12-3
    • MFCD23163305
    • 4-bromo-2-prop-1-ynylpyridine
    • DA-21328
    • SCHEMBL9948329
    • インチ: 1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3
    • InChIKey: OSGGCQGCVAYHEC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CN=C(C#CC)C=1

計算された属性

  • せいみつぶんしりょう: 194.96836g/mol
  • どういたいしつりょう: 194.96836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 12.9

4-Bromo-2-(prop-1-yn-1-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P023O2N-250mg
4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE
1383985-12-3 95%
250mg
$539.00 2024-06-21
Ambeed
A988210-1g
4-Bromo-2-(prop-1-yn-1-yl)pyridine
1383985-12-3 98%
1g
$1155.0 2024-04-24
Ambeed
A988210-100mg
4-Bromo-2-(prop-1-yn-1-yl)pyridine
1383985-12-3 98%
100mg
$275.0 2024-04-24
1PlusChem
1P023O2N-100mg
4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE
1383985-12-3 95%
100mg
$312.00 2024-06-21
Ambeed
A988210-250mg
4-Bromo-2-(prop-1-yn-1-yl)pyridine
1383985-12-3 98%
250mg
$462.0 2024-04-24
abcr
AB569336-100mg
4-Bromo-2-(prop-1-yn-1-yl)pyridine; .
1383985-12-3
100mg
€717.70 2024-04-19
Alichem
A029199521-1g
4-Bromo-2-(prop-1-yn-1-yl)pyridine
1383985-12-3 95%
1g
$455.52 2022-04-02
1PlusChem
1P023O2N-1g
4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE
1383985-12-3 95%
1g
$1271.00 2024-06-21
abcr
AB569336-250mg
4-Bromo-2-(prop-1-yn-1-yl)pyridine; .
1383985-12-3
250mg
€1160.10 2024-04-19

4-Bromo-2-(prop-1-yn-1-yl)pyridine 関連文献

4-Bromo-2-(prop-1-yn-1-yl)pyridineに関する追加情報

4-Bromo-propargylpyridine (CAS No. 1383985-12-3): A Versatile Building Block in Modern Chemical and Biological Research

In the dynamic landscape of medicinal chemistry, the compound 4-Bromo-propargylpyridine, identified by CAS No. 1383985-12-3, has emerged as a critical intermediate in the synthesis of bioactive molecules. This organobromide derivative, featuring a pyridine ring substituted with a bromo group at position 4 and a terminal alkyne moiety at position 2, exhibits unique reactivity profiles that make it indispensable for constructing complex pharmacophores. Recent advancements in click chemistry and transition metal-catalyzed cross-coupling reactions have further highlighted its utility in assembling multi-functionalized architectures, particularly in G-protein coupled receptor (GPCR) ligand design and kinase inhibitor development.

The structural features of this compound—specifically the electron-withdrawing bromo group and the electrophilic propargyl unit—enable precise control over regioselectivity during synthetic transformations. A 2023 study published in Nature Chemistry demonstrated its role as a key precursor for synthesizing cyclic guanosine monophosphate (cGMP) analogs, which are pivotal in studying cardiovascular signaling pathways. The terminal alkyne group facilitates copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling rapid conjugation with fluorescent probes or peptide-based drug carriers without compromising biological activity.

In the realm of molecular diversity generation, researchers have leveraged this compound’s bromopyridine scaffold to access novel isoquinoline alkaloid derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling protocols. A landmark paper from the Journal of Medicinal Chemistry (JMC) reported that substituting the propargyl group with aryl or heteroaryl fragments using Stille coupling reactions led to compounds with submicromolar IC₅₀ values against BRAF V600E mutant melanoma cells. Such results underscore its potential as a modular platform for targeted oncology research.

Beyond pharmaceutical applications, this compound’s rigid aromatic structure contributes to its use in developing stimuli-responsive materials for biomedical engineering. A 2024 Angewandte Chemie study revealed its incorporation into poly(ethylene glycol)-based hydrogels via thiol-yne photopolymerization, yielding matrices capable of releasing encapsulated doxorubicin under near-infrared light irradiation—a breakthrough for spatiotemporally controlled chemotherapy delivery systems.

Synthetic chemists have optimized protocols to enhance scalability while maintaining purity standards critical for preclinical trials. Microwave-assisted Sonogashira coupling methods now achieve conversions exceeding 95% within 45 minutes at ambient pressure, reducing solvent consumption by 60% compared to traditional reflux conditions. These improvements align with green chemistry principles while ensuring compliance with current Good Manufacturing Practices (cGMP) guidelines for drug substance production.

The compound’s unique electronic properties also find application in analytical chemistry as a calibration standard for mass spectrometry-based metabolomics studies. Its distinct fragmentation pattern during ESI-QTOF analysis provides reference peaks for identifying analogous endogenous pyridinium metabolites linked to metabolic syndrome pathogenesis—a discovery published in Analytical Chemistry that has advanced biomarker discovery workflows.

In recent toxicity assessments conducted under OECD guidelines, acute oral LD₅₀ values exceeded 5 g/kg in rodent models when synthesized using chromatographically purified reagents—a critical safety parameter supporting its use during early-phase drug discovery campaigns where microgram-scale handling is routine.

This multifunctional molecule continues to drive innovation across interdisciplinary research frontiers, from enabling CRISPR-based gene editing tools through alkyne-functionalized guide RNA scaffolds to serving as a probe molecule in real-time NMR studies of enzyme-substrate interactions within living cells.

The combination of its tunable reactivity profile, structural stability under physiological conditions, and compatibility with high-throughput screening platforms positions this compound as an essential component of next-generation drug discovery pipelines targeting neurodegenerative diseases, autoimmune disorders, and emerging infectious threats such as coronaviruses variants.

Ongoing investigations into solid-state properties—including crystal engineering approaches to modulate solubility—are refining formulation strategies for orally bioavailable derivatives, addressing one of the most persistent challenges in small-molecule drug development.

In conclusion, the strategic utilization of 4-Bromo-(propargyl)pyridine, particularly through integration with modern synthetic methodologies and computational modeling tools like molecular dynamics simulations, continues to expand its impact across chemical biology applications—from fundamental mechanism studies to advanced therapeutic solutions.

This compound’s evolution from laboratory curiosity to industrial-scale intermediate exemplifies how precise molecular design principles can translate academic discoveries into clinically meaningful outcomes within the pharmaceutical innovation continuum.

Ongoing collaborations between computational chemists and medicinal experts are now exploring machine learning-driven approaches to predict optimal substitution patterns on this scaffold based on desired pharmacokinetic profiles—a paradigm shift that promises accelerated development cycles while minimizing experimental iterations required during lead optimization phases.

The compound’s documented stability under photochemical conditions has also sparked interest in photodynamic therapy applications where light-triggered release mechanisms could improve treatment selectivity over conventional chemotherapy regimens prone to systemic toxicity issues.

Spectroscopic data confirm that the conjugated system formed between the pyridine ring and propargyl chain enhances fluorescence quantum yields when functionalized with electron-donating substituents—a property currently being exploited for developing ratiometric sensors capable of detecting intracellular reactive oxygen species levels associated with oxidative stress disorders like Parkinson’s disease.

In summary, CAS No. 1383985-12-3 represents more than just a chemical entity—it embodies a platform technology driving transformative advancements across multiple scientific disciplines through its unparalleled adaptability and functional versatility."

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Amadis Chemical Company Limited
(CAS:1383985-12-3)4-Bromo-2-(prop-1-yn-1-yl)pyridine
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清らかである:99%/99%/99%
はかる:100mg/250mg/1g
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